1-(8A-hydroxy-5-methoxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indol-1(2H)-yl)ethanone 1-(8A-hydroxy-5-methoxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indol-1(2H)-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 109210-52-8
VCID: VC20755347
InChI: InChI=1S/C13H16N2O3/c1-8(16)15-6-5-11-10-7-9(18-2)3-4-12(10)14-13(11,15)17/h3-4,7,11,14,17H,5-6H2,1-2H3
SMILES: CC(=O)N1CCC2C1(NC3=C2C=C(C=C3)OC)O
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol

1-(8A-hydroxy-5-methoxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indol-1(2H)-yl)ethanone

CAS No.: 109210-52-8

Cat. No.: VC20755347

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

1-(8A-hydroxy-5-methoxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indol-1(2H)-yl)ethanone - 109210-52-8

Specification

CAS No. 109210-52-8
Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
IUPAC Name 1-(3a-hydroxy-7-methoxy-1,2,4,8b-tetrahydropyrrolo[2,3-b]indol-3-yl)ethanone
Standard InChI InChI=1S/C13H16N2O3/c1-8(16)15-6-5-11-10-7-9(18-2)3-4-12(10)14-13(11,15)17/h3-4,7,11,14,17H,5-6H2,1-2H3
Standard InChI Key AQOSPGCCTHGZFL-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2C1(NC3=C2C=C(C=C3)OC)O
Canonical SMILES CC(=O)N1CCC2C1(NC3=C2C=C(C=C3)OC)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator